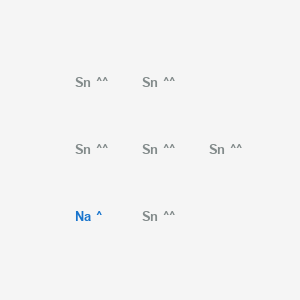
Alanosyl-aicor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alanosyl-aicor is synthesized enzymatically using 4-(N-succino)-5-aminoimidazole-4-carboxamide ribonucleotide synthetase in conjunction with 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid (alanosine) . The product is characterized by chromatography, ultraviolet spectrum, and NMR spectrum at 300 MHz .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and enzyme efficiency would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Alanosyl-aicor undergoes various biochemical reactions, primarily acting as an inhibitor rather than a substrate. It is known to competitively inhibit adenylosuccinate lyase in both the SAICAR and adenylosuccinate cleavage reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid . The enzymatic reaction conditions are optimized to ensure the efficient production of this compound.
Major Products Formed
The primary product of the synthesis is this compound itself, which is characterized by its inhibitory properties against adenylosuccinate lyase .
Scientific Research Applications
Alanosyl-aicor has several scientific research applications, particularly in the fields of biochemistry, pharmacology, and cancer research. It has been studied for its role in inhibiting adenylosuccinate lyase, which is crucial in the purine nucleotide cycle . This inhibition has implications for cancer treatment, as it can affect the proliferation of cancer cells . Additionally, this compound has been explored for its potential antiviral and antitumor properties .
Mechanism of Action
Alanosyl-aicor exerts its effects by competitively inhibiting adenylosuccinate lyase, an enzyme involved in the purine nucleotide cycle . The compound binds to the active site of the enzyme, preventing the conversion of substrates into products. This inhibition disrupts the purine nucleotide cycle, leading to reduced nucleotide synthesis and potentially affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Alanosine: A precursor in the synthesis of alanosyl-aicor, known for its antiviral and antitumor properties.
SAICAR: Another compound involved in the purine nucleotide cycle, synthesized using similar enzymatic routes.
Uniqueness of this compound
This compound is unique due to its specific inhibitory action on adenylosuccinate lyase. Unlike other compounds, it is not a substrate for the enzyme but acts as a competitive inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
CAS No. |
76573-09-6 |
|---|---|
Molecular Formula |
C12H19N6O12P |
Molecular Weight |
470.29 g/mol |
IUPAC Name |
(Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C12H19N6O12P/c13-9-6(10(21)15-4(12(22)23)1-18(25)16-24)14-3-17(9)11-8(20)7(19)5(30-11)2-29-31(26,27)28/h3-5,7-8,11,19-20,24H,1-2,13H2,(H,15,21)(H,22,23)(H2,26,27,28)/b18-16-/t4-,5+,7+,8+,11+/m0/s1 |
InChI Key |
PWGWZNXWSNHRNY-YBCXKGMMSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](C/[N+](=N/O)/[O-])C(=O)O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(C[N+](=NO)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


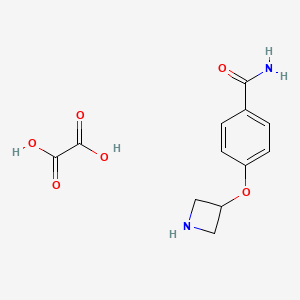
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
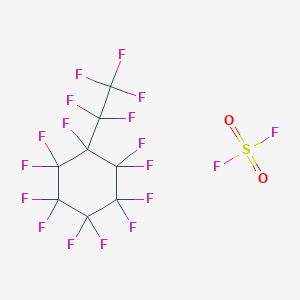
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
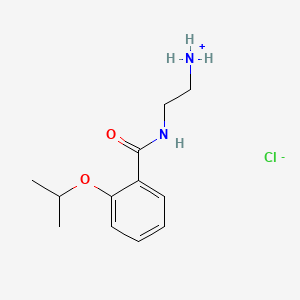
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
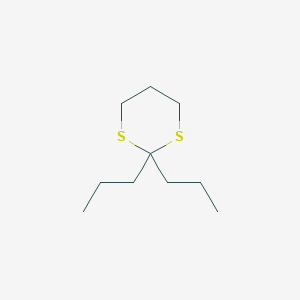
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)

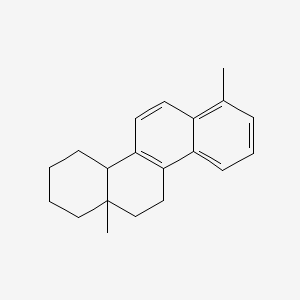

![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
